molecular formula C10H11ClN2 B1343822 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole CAS No. 405173-68-4

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole

Cat. No.: B1343822
CAS No.: 405173-68-4
M. Wt: 194.66 g/mol
InChI Key: HDTZCVJNZSQFOH-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the chloromethyl group at the second position and the dimethyl groups at the fourth and fifth positions of the benzimidazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The chloromethyl group is introduced by treating the benzimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl-substituted benzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized benzimidazole derivatives with functional groups such as carboxylic acids or aldehydes.

    Reduction Reactions: Reduced benzimidazole derivatives with methyl groups replacing the chloromethyl group.

Scientific Research Applications

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1H-benzimidazole
  • 4,5-dimethyl-1H-benzimidazole
  • 2-methyl-4,5-dimethyl-1H-benzimidazole

Uniqueness

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole is unique due to the presence of both chloromethyl and dimethyl groups on the benzimidazole ring. This combination imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs. The presence of the chloromethyl group enhances its potential for forming covalent bonds with biological targets, increasing its efficacy in medicinal applications.

Properties

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c1-6-3-4-8-10(7(6)2)13-9(5-11)12-8/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTZCVJNZSQFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621575
Record name 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405173-68-4
Record name 2-(Chloromethyl)-4,5-dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-6,7-dimethyl-1H-benzimidazole hydrochloride
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